

Early Research on the Discovery of FK664: A Technical Whitepaper

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Compound of Interest

Compound Name: FR 58664

Cat. No.: B1219914

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Introduction

This document provides an in-depth technical guide to the early research surrounding the discovery and initial characterization of FK664, a novel compound identified in the late 1980s and early 1990s. The primary focus of early studies was its potential as a cardiotonic agent for the treatment of heart failure. This whitepaper consolidates the available data on its synthesis, experimental protocols, and initial pharmacological findings. While some commercial sources have referred to FK664 as a leukotriene inhibitor, the primary scientific literature from its discovery phase predominantly characterizes it as a cardiovascular agent. This document will focus on the peer-reviewed research findings.

Core Compound Information

- Compound Name: FK664
- Chemical Name: 6-(3,4-dimethoxy-phenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidone
- CAS Number: 94936-90-0
- Molecular Formula: $C_{24}H_{29}N_3O_3$
- Molecular Weight: 407.51 g/mol

Synthesis

While the exact, detailed synthesis of FK664 by its originators at Fujisawa Pharmaceutical Co., Ltd. is not publicly available in the primary research articles, the synthesis of structurally related dihydropyrimidinones has been described in patents from the same period. A plausible synthetic route, based on these related patents, is outlined below. This should be considered a representative synthesis.

Experimental Protocol: Representative Synthesis of a Dihydropyrimidinone Core

A common method for the synthesis of dihydropyrimidinones involves a multi-component reaction, often a variation of the Biginelli reaction.

Starting Materials:

- An appropriate β -dicarbonyl compound
- An aldehyde (in this case, 3,4-dimethoxybenzaldehyde)
- Urea or a substituted urea/thiourea derivative

General Procedure:

- **Condensation:** Equimolar amounts of the β -dicarbonyl compound, 3,4-dimethoxybenzaldehyde, and a substituted urea are reacted in a suitable solvent, such as ethanol or acetic acid.
- **Catalysis:** The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., HCl, $\text{BF}_3 \cdot \text{OEt}_2$).
- **Reaction Conditions:** The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.
- **Workup and Purification:** Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

To obtain FK664, specific precursors would be required, including a β -ketoester with an ethyl group on the nitrogen and subsequent reaction to introduce the mesitylimino group at the 4-position.

Early Pharmacological Research: Cardiovascular Effects

The initial research on FK664, conducted in the late 1980s and early 1990s, identified it as a promising cardiotonic agent with positive inotropic and vasodilatory properties. The key findings from these early studies are summarized below.

In Vitro Electrophysiological Studies

Experimental Protocol: Isolated Cardiac Muscle Preparations

- **Animal Model:** Guinea pigs and rabbits.
- **Tissues:** Papillary muscles from the right ventricle of guinea pigs and sino-atrial node preparations from rabbits.
- **Methodology:** Standard microelectrode techniques were used to record transmembrane action potentials and contractile force in isolated, superfused cardiac tissues. Tissues were electrically stimulated at a constant frequency (e.g., 1 Hz).
- **Drug Administration:** FK664 was added to the superfusing solution at various concentrations.

Key Findings:

- **Positive Inotropic Effect:** In isolated guinea pig papillary muscles, FK664 produced a concentration-dependent increase in contractile force. This effect was observed at concentrations of 1 to 10 μ M.
- **Action Potential Changes:** The positive inotropic effect was accompanied by a slight elevation of the action potential plateau, suggesting an alteration in ion channel activity.
- **Mechanism of Action:** The positive inotropic effect was attenuated in a low calcium medium and by the sarcoplasmic reticulum calcium release inhibitor, ryanodine. However, the effect

was not significantly affected by the L-type calcium channel blocker nifedipine. This suggests that FK664's mechanism may involve an enhancement of calcium influx through a pathway distinct from L-type calcium channels, possibly related to intracellular calcium handling.

In Vivo Hemodynamic Studies in a Canine Model

Experimental Protocol: Anesthetized Dog Model

- **Animal Model:** Anesthetized open-chest dogs.
- **Methodology:** Hemodynamic parameters including mean circulatory filling pressure (MCFP), cardiac output, and systemic vascular resistance were measured. MCFP was determined by inducing transient circulatory arrest.
- **Drug Administration:** FK664 was administered intravenously.

Key Findings:

- **Vasodilatory Effects:** FK664 was shown to dilate systemic capacitance vessels, leading to a reduction in preload.
- **Reduction in Mean Circulatory Filling Pressure:** Intravenous administration of FK664 resulted in a significant decrease in MCFP.

Studies in a Canine Heart Failure Model

Experimental Protocol: Dog Heart-Lung Preparation

- **Animal Model:** Dog heart-lung preparations.
- **Methodology:** Heart failure was induced in the isolated heart-lung preparations. The effects of FK664 on cardiac function were then assessed.
- **Drug Administration:** FK664 was introduced into the perfusion circuit.

Key Findings:

- **Improved Cardiac Function in Heart Failure:** FK664 demonstrated a protective effect in the failing heart model, improving cardiac function.
- **Potency:** The cardiotonic potency of FK664 was found to be approximately ten times greater than that of enoximone, a known phosphodiesterase inhibitor.
- **Arrhythmogenic Potential:** At the doses tested, FK664 did not induce arrhythmias.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the abstracts of the early research papers.

Table 1: In Vitro Effects of FK664 on Guinea Pig Papillary Muscle

Parameter	Concentration (µM)	Observation
Contractile Force	1 - 10	Concentration-dependent increase
Action Potential	1 - 10	Slight elevation of the plateau phase

Table 2: In Vivo Hemodynamic Effects of FK664 in Anesthetized Dogs

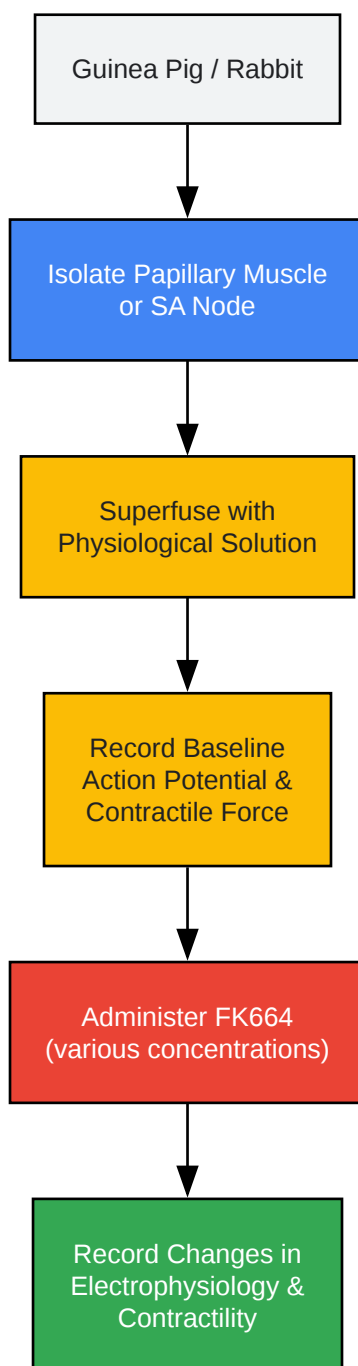
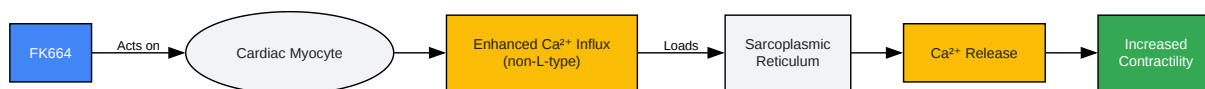
Parameter	Dose	Observation
Mean Circulatory Filling Pressure	Not specified	Significant decrease
Systemic Capacitance Vessels	Not specified	Dilation

Table 3: Comparative Potency in a Canine Heart Failure Model

Compound	Observation
FK664	~10-fold more potent than enoximone
Enoximone	Reference compound

Signaling Pathways and Experimental Workflows

Based on the initial findings, the proposed mechanism of action and experimental workflows can be visualized.



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